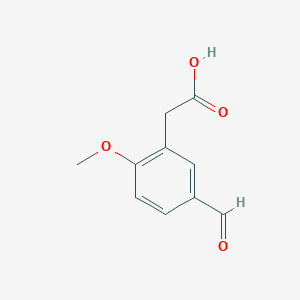

2-(5-Formyl-2-methoxyphenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2-(5-formyl-2-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C10H10O4/c1-14-9-3-2-7(6-11)4-8(9)5-10(12)13/h2-4,6H,5H2,1H3,(H,12,13) |

InChI Key |

CGCUDYXIBPESAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Formyl 2 Methoxyphenyl Acetic Acid and Its Key Precursors

Established Synthetic Routes to Methyl 2-(5-Formyl-2-methoxyphenyl)acetate (CAS: 881-57-2)

The primary route to methyl 2-(5-formyl-2-methoxyphenyl)acetate involves a multi-step sequence starting from readily available aromatic precursors. This approach is characterized by its regioselectivity and adaptability.

Multi-step Synthesis from Aromatic Precursors

A logical and commonly employed strategy commences with the derivatization of a substituted phenylacetic acid framework, followed by the introduction of the formyl group at a specific position on the aromatic ring.

The synthesis typically begins with 2-hydroxyphenylacetic acid. To ensure the subsequent formylation occurs at the desired position and to prevent side reactions, the phenolic hydroxyl group and the carboxylic acid are typically methylated. While hazardous reagents like diazomethane (B1218177) have been used for this transformation, a more common and scalable approach involves the use of dimethyl sulfate (B86663) in the presence of a base. unl.ptorgsyn.orggoogle.com

In a representative procedure, 2-hydroxyphenylacetic acid is treated with a methylating agent, such as dimethyl sulfate, in the presence of a suitable base like sodium hydroxide (B78521) or potassium carbonate. orgsyn.orggoogle.com This reaction converts the phenolic hydroxyl to a methoxy (B1213986) group and the carboxylic acid to a methyl ester, yielding methyl 2-(2-methoxyphenyl)acetate. The reaction conditions are generally mild, and the resulting product can be isolated in high yield. unl.pt

Table 1: Reagents for the Methylation of 2-Hydroxyphenylacetic Acid

| Reagent | Role |

| 2-Hydroxyphenylacetic acid | Starting Material |

| Dimethyl sulfate | Methylating Agent orgsyn.orggoogle.com |

| Sodium Hydroxide / Potassium Carbonate | Base orgsyn.orggoogle.com |

| Solvent (e.g., Acetone, Water) | Reaction Medium |

With the activated methoxy group in place, the next crucial step is the introduction of a formyl group onto the aromatic ring. The Rieche formylation is a powerful method for this transformation, particularly for electron-rich aromatic compounds like methyl 2-(2-methoxyphenyl)acetate. wikipedia.org This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as tin(IV) chloride (SnCl₄) or titanium tetrachloride (TiCl₄). unl.ptwikipedia.org

The reaction is highly regioselective due to the directing effect of the methoxy group. The formyl group is introduced at the para position relative to the activating methoxy group, resulting in the desired 5-formyl substitution pattern. A typical procedure involves dissolving methyl 2-(2-methoxyphenyl)acetate in an anhydrous solvent like dichloromethane (B109758), cooling the solution, and then adding the Lewis acid followed by dichloromethyl methyl ether. unl.pt The reaction proceeds to give methyl 2-(5-formyl-2-methoxyphenyl)acetate in good yield. unl.pt

Table 2: Key Components of the Rieche Formylation

| Component | Function |

| Methyl 2-(2-methoxyphenyl)acetate | Substrate |

| Dichloromethyl methyl ether | Formylating Agent wikipedia.org |

| Tin(IV) chloride / Titanium tetrachloride | Lewis Acid Catalyst unl.ptwikipedia.orgwikipedia.org |

| Anhydrous Dichloromethane | Solvent |

The efficiency of the Rieche formylation is dependent on several factors. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of the reagents and minimize side reactions. unl.pt The stoichiometry of the Lewis acid is also critical; an excess is often used to ensure complete activation of the formylating agent. unl.pt Work-up of the reaction typically involves quenching with water or an aqueous solution, followed by extraction and purification by chromatography. Following an optimized procedure, yields for the formylation step can be quite high, with reports of up to 92%. unl.pt

Conversion Pathways from Methyl 2-(5-Formyl-2-methoxyphenyl)acetate

The final step in the synthesis of the target compound is the conversion of the methyl ester to the corresponding carboxylic acid.

Hydrolytic Transformations to the Carboxylic Acid Form (Theoretical Consideration)

The conversion of methyl 2-(5-formyl-2-methoxyphenyl)acetate to 2-(5-formyl-2-methoxyphenyl)acetic acid is achieved through ester hydrolysis. This transformation can be accomplished under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In this method, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): Alternatively, the ester can be hydrolyzed using a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. This process, known as saponification, is irreversible because the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture then yields the final carboxylic acid. This method is often preferred due to its irreversibility, which typically leads to higher yields of the desired product. For instance, the hydrolysis of methyl phenylacetate (B1230308) using sodium hydroxide followed by acidification with hydrochloric acid can result in a 92% yield of phenylacetic acid. aecenar.com

Table 3: Comparison of Hydrolysis Methods

| Method | Conditions | Key Features |

| Acid-Catalyzed | Excess water, strong acid catalyst, heat | Reversible reaction |

| Base-Catalyzed | Stoichiometric strong base, heat, followed by acidification | Irreversible reaction, often higher yield aecenar.com |

Alternative Synthetic Strategies for Related Formyl-Methoxy-Phenylacetic Acid Derivatives

Several alternative strategies have been developed for the synthesis of formyl-methoxy-phenylacetic acid derivatives, often employing different starting materials and key reactions to construct the desired molecular framework.

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a readily available and versatile starting material for the synthesis of various derivatives. uhi.ac.uknih.govsphinxsai.com Its inherent structure, containing both a formyl and a methoxy group on a phenyl ring, makes it an attractive precursor for the target class of compounds.

Synthetic routes starting from vanillin often involve the modification of the hydroxyl group and subsequent elaboration of the side chain. For instance, the synthesis of (4-formyl-2-methoxyphenoxy)acetic acid has been reported, where the acetic acid moiety is introduced at the 4-position of the vanillin core. researchgate.net This compound can then serve as a precursor for generating ketenes used in cycloaddition reactions. researchgate.net

The reactivity of vanillin allows for a range of transformations. For example, vanillin can be reduced to vanillyl alcohol, which can then undergo further reactions such as etherification. scispace.com Additionally, vanillin and its derivatives can be used to prepare Schiff bases, which are valuable intermediates in organic synthesis. nih.gov The synthesis of vanillin itself can be achieved through the oxidation of eugenol, a natural product. scispace.com

A variety of vanillin derivatives have been synthesized for different applications, including as potential antimicrobial agents and as ligands for multi-targeted therapies. uhi.ac.uknih.gov These synthetic efforts highlight the utility of vanillin as a foundational molecule in the construction of complex substituted aromatic compounds.

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. rdd.edu.iqwikipedia.org This reaction provides a method for introducing an acyl group onto an aromatic ring, which can be a key step in the synthesis of precursors for formyl-substituted phenylacetic acids. The reaction is selective for the ortho and para positions, with the product distribution often influenced by reaction conditions such as temperature and the solvent used. rdd.edu.iqwikipedia.orgajchem-a.com

For example, the Fries rearrangement of phenyl esters can be catalyzed by Lewis acids like aluminum chloride (AlCl₃) to produce hydroxy aryl ketones. ajchem-a.comnih.gov The mechanism is thought to involve the formation of an acylium carbocation, which then acts as an electrophile in an aromatic substitution reaction. wikipedia.org While traditionally requiring stoichiometric amounts of the catalyst, newer protocols using strong acids like methanesulfonic acid have been developed to be more environmentally friendly. organic-chemistry.org

In the context of synthesizing related compounds, a Friedel-Crafts reaction of 2,6-dimethoxyphenol (B48157) with propanoyl or butanoyl chloride at elevated temperatures leads to a selective cleavage of one methoxy group followed by a selective acylation at the meta position relative to the hydroxyl group. nih.gov This demonstrates the potential of acylation reactions, including the Fries rearrangement, to functionalize methoxy-substituted phenols, which are key structural motifs in the target compounds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.govnih.govrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. acs.org It is widely used in the synthesis of biaryls and other complex aromatic structures. researchgate.net

In the context of synthesizing formyl-substituted aryl compounds, the Suzuki coupling can be employed to introduce the formyl-substituted aryl moiety into a larger molecule. For instance, a protocol for the efficient Suzuki cross-coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids has been developed. acs.org This highlights the broad applicability of the reaction to various aromatic systems.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. rsc.org For example, the development of bulky palladium N-heterocyclic carbene (NHC) complexes has enabled challenging cross-coupling reactions. acs.org The Suzuki coupling is compatible with a wide range of functional groups, making it suitable for the synthesis of complex molecules with diverse functionalities. nih.gov

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgcambridge.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). cambridge.orgijpcbs.com This reagent then acts as an electrophile in an aromatic substitution reaction, leading to the introduction of a formyl group. wikipedia.org

The reaction is particularly effective for activated aromatic rings, such as those found in phenols, anilines, and their derivatives. wikipedia.org For example, monosubstituted benzenes like anisole (B1667542) can be formylated using this method. cambridge.org The initial product of the reaction is an iminium ion, which is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org

The extension of this reaction to aliphatic substrates is known as the Vilsmeier-Haack-Arnold (VHA) formylation. documentsdelivered.com This highlights the versatility of the Vilsmeier reagent in organic synthesis. The classical Vilsmeier-Haack reaction remains a powerful tool for constructing formyl-substituted aromatic compounds, which are key intermediates in the synthesis of various target molecules, including those related to this compound. ijpcbs.com

Chemical Reactivity and Transformations of 2 5 Formyl 2 Methoxyphenyl Acetic Acid

Reactivity of the Aromatic Aldehyde (Formyl) Group

The formyl group (–CHO) attached to the aromatic ring is a site of rich chemical activity, readily undergoing oxidation, reduction, and condensation reactions.

The aldehyde functional group is susceptible to oxidation, which converts the formyl group into a carboxylic acid group. This transformation on 2-(5-Formyl-2-methoxyphenyl)acetic acid would result in the formation of a tricarboxylic acid derivative, specifically 2-(2-carboxy-4-methoxyphenyl)acetic acid. This oxidation is a standard organic transformation. While specific studies on this exact molecule are not prevalent in the provided literature, the reaction follows well-established principles for aromatic aldehydes.

Common oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired reaction conditions and the presence of other sensitive functional groups.

Table 1: Potential Oxidation Reactions and Products

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium permanganate (B83412) (KMnO₄) | 2-(2-Carboxy-4-methoxyphenyl)acetic acid |

| This compound | Jones reagent (CrO₃/H₂SO₄) | 2-(2-Carboxy-4-methoxyphenyl)acetic acid |

The formyl group can be readily reduced to either a primary alcohol (hydroxymethyl group) or a methyl group, depending on the reducing agent and reaction conditions.

Reduction to Hydroxymethyl Group: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can selectively reduce the aldehyde to a hydroxymethyl group, yielding 2-(5-Hydroxymethyl-2-methoxyphenyl)acetic acid.

Reduction to Methyl Group: More vigorous reduction methods, such as the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions, can fully reduce the aldehyde to a methyl group, producing 2-(2-Methoxy-5-methylphenyl)acetic acid.

In a multi-step synthesis of a metabolite of 5-APB, the related compound methyl 2-(5-formyl-2-methoxyphenyl)acetate was utilized, which involved a reduction step as part of the synthetic pathway. unl.pt

Table 2: Potential Reduction Reactions and Products

| Reactant | Reducing Agent | Product | Product Name |

|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | 2-(5-Hydroxymethyl-2-methoxyphenyl)acetic acid | Primary Alcohol |

The carbonyl carbon of the formyl group is electrophilic and reacts with primary amines in a condensation reaction to form an imine, commonly known as a Schiff base. advancechemjournal.com This reaction typically proceeds by refluxing the aldehyde and the amine in a solvent like ethanol, often with a few drops of glacial acetic acid to catalyze the reaction. researchgate.netnih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. youtube.com This is followed by the elimination of a water molecule to form the C=N double bond of the Schiff base. youtube.com

This type of reaction is well-documented for structurally similar compounds like 2-formylphenoxy acetic acid, which readily forms Schiff bases with various aromatic amines. researchgate.netresearchgate.net

Table 3: Schiff Base Formation with Various Amines

| Reactant Amine | Reaction Conditions | Product Type |

|---|---|---|

| Aniline | Ethanol, Glacial Acetic Acid, Reflux | Aromatic Schiff Base |

| p-Toluidine | Ethanol, Glacial Acetic Acid, Reflux | Aromatic Schiff Base |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) is the other primary site of reactivity in the molecule, enabling the formation of various acid derivatives such as esters and amides.

The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. For example, reacting the compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2-(5-formyl-2-methoxyphenyl)acetate. unl.pt The existence of this methyl ester is confirmed in the literature as a starting material for further synthesis. unl.pt The reaction is reversible, and the corresponding ester can be hydrolyzed back to the parent carboxylic acid.

Esterification of similar phenolic compounds is a common practice to modify their properties. researchgate.net

Table 4: Potential Esterification Reactions

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 2-(5-formyl-2-methoxyphenyl)acetate |

| Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl 2-(5-formyl-2-methoxyphenyl)acetate |

Amidation of the carboxylic acid group produces the corresponding amide derivative. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. A common method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the amide.

Alternatively, direct coupling methods using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide bond formation without isolating the acyl chloride intermediate.

Table 5: Potential Amidation Reactions

| Reactant Amine | Coupling Method | Product |

|---|---|---|

| Ammonia (B1221849) | Acyl Chloride | 2-(5-Formyl-2-methoxyphenyl)acetamide |

| Diethylamine | DCC Coupling | N,N-Diethyl-2-(5-formyl-2-methoxyphenyl)acetamide |

Transformation of the Methoxy (B1213986) Group

The methoxy group (-OCH3) on the aromatic ring is a key site for chemical modification, primarily through cleavage to the corresponding phenol. This transformation is a critical step in the synthesis of various derivatives.

One documented method for the transformation of the methoxy group in a closely related compound, methyl 2-(5-formyl-2-methoxyphenyl)acetate, involves hydrolysis. In the synthesis of a metabolite of 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), the methyl ester of this compound is subjected to hydrolysis, which cleaves both the ester and the methoxy group to yield 2-(5-formyl-2-hydroxyphenyl)acetic acid. google.com This reaction is typically carried out under basic or acidic conditions.

Another general and widely applicable method for the cleavage of aryl methyl ethers is the use of strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). These reagents are effective in demethylating methoxy-substituted aromatic compounds to the corresponding phenols. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group.

Furthermore, Lewis acids are powerful reagents for ether cleavage. Boron tribromide (BBr3) is a particularly effective reagent for the demethylation of aryl methyl ethers and can often be used under milder conditions than strong acids.

| Transformation | Reagent(s) | Product | Notes |

| Hydrolysis/Demethylation | Acid or Base | 2-(5-Formyl-2-hydroxyphenyl)acetic acid | Cleaves both the ester (if present) and the methoxy group. |

| Demethylation | HBr or HI | 2-(5-Formyl-2-hydroxyphenyl)acetic acid | Standard method for aryl methyl ether cleavage. |

| Demethylation | BBr3 | 2-(5-Formyl-2-hydroxyphenyl)acetic acid | A potent and often high-yielding method for demethylation. |

Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the existing substituents: the methoxy group (-OCH3), the formyl group (-CHO), and the acetic acid group (-CH2COOH).

The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the formyl group is a strong deactivating group and is meta-directing because it withdraws electron density from the ring. The acetic acid group is weakly deactivating and also meta-directing.

While specific examples of aromatic substitution reactions on this compound are not extensively documented in readily available literature, general principles of electrophilic aromatic substitution on substituted benzenes can be applied to predict the likely outcomes. For instance, in nitration reactions, a mixture of nitric and sulfuric acid is typically used to generate the nitronium ion (NO2+) as the electrophile. frontiersin.org In the case of this compound, the incoming nitro group would be expected to substitute at one of the positions activated by the methoxy group, likely at C6, which is para to the methoxy group and less sterically hindered than the C4 position.

| Reaction Type | Typical Reagents | Predicted Major Product(s) | Directing Influence |

| Nitration | HNO3, H2SO4 | 2-(5-Formyl-2-methoxy-6-nitrophenyl)acetic acid | Methoxy group directs ortho, para. Formyl and acetic acid groups direct meta. The strong activating effect of the methoxy group likely dominates. |

| Halogenation | Br2, FeBr3 or Cl2, FeCl3 | 2-(6-Bromo-5-formyl-2-methoxyphenyl)acetic acid or 2-(6-Chloro-5-formyl-2-methoxyphenyl)acetic acid | Similar to nitration, substitution is expected to be directed by the methoxy group. |

| Friedel-Crafts Acylation | Acyl halide, AlCl3 | Reaction may be difficult | The presence of deactivating formyl and carboxylic acid groups on the ring strongly inhibits Friedel-Crafts reactions. |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl3 | Reaction may be difficult | Similar to acylation, the deactivated ring is not favorable for this reaction. |

Derivatization and Analog Synthesis

Synthesis of Ester Derivatives (e.g., Methyl Esters)

The carboxylic acid moiety of 2-(5-Formyl-2-methoxyphenyl)acetic acid is a prime target for derivatization, with esterification being a common transformation. The synthesis of its methyl ester, methyl 2-(5-formyl-2-methoxyphenyl)acetate, serves as a key example.

This transformation can be achieved through various standard esterification methods. A documented synthesis involves the Rieche formylation of a precursor, methyl 2-(2-methoxyphenyl)acetate. In this procedure, the starting ester is treated with dichloromethyl methyl ether in the presence of a Lewis acid, such as Tin(IV) chloride (SnCl₄), in an anhydrous solvent like dichloromethane (B109758). mdpi.com The reaction introduces a formyl group onto the benzene (B151609) ring, yielding the desired methyl 2-(5-formyl-2-methoxyphenyl)acetate. mdpi.com The product is typically obtained as an oil after purification. mdpi.com

Another related method for preparing a similar structure, methyl 5-formyl-2-methoxybenzoate, involves the formylation of methyl 2-methoxybenzoate using urotropine in the presence of methanesulfonic acid. google.com While the starting material is different, the principle of introducing a formyl group to a methoxy-substituted benzene ring ester is comparable.

Table 1: Synthesis of Methyl 2-(5-formyl-2-methoxyphenyl)acetate

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|

This esterification is often a crucial step in multi-step synthetic sequences, as the ester group can serve as a protecting group for the carboxylic acid, preventing its interference in subsequent reactions targeting the aldehyde functionality. mdpi.com

Formation of Nitrogen-Containing Heterocyclic Derivatives

The presence of both a formyl and a carboxylic acid group on the molecule allows for its use as a scaffold in the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve condensation and cyclization, leading to complex molecular architectures.

The carboxylic acid group of phenoxyacetic acids, which are structurally related to the title compound, can be converted into five-membered heterocyclic rings like 1,3,4-thiadiazoles. A common synthetic strategy involves the reaction of the carboxylic acid with thiosemicarbazide. researchgate.net This reaction typically proceeds in the presence of a dehydrating agent or catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to facilitate the cyclization. researchgate.net

For instance, a series of 1,3,4-thiadiazole derivatives were synthesized from 2-(4-formyl-2-methoxyphenoxy)acetic acid, a close analog. researchgate.net The synthesis first involved intermediate steps to modify the formyl group, and the final cyclization of the carboxylic acid moiety with thiosemicarbazide yielded the desired thiadiazole ring. researchgate.net This transformation highlights a versatile method for converting the acetic acid side chain into a heterocyclic system. The general mechanism involves a nucleophilic attack by the nitrogen of thiosemicarbazide on the carboxylic acid's carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

The formyl group (-CHO) is a key functional handle for building heterocyclic rings through condensation reactions. In structures related to this compound, such as 3-formylchromones, the aldehyde functionality is used extensively to synthesize pyrazole derivatives. nih.gov Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. chim.itnih.gov

The synthesis often involves a condensation reaction between the formyl group of the chromone and a hydrazine (B178648) derivative. nih.gov For example, the Knoevenagel condensation of 3-formylchromones with compounds containing an active methylene (B1212753) group, like 3-substituted-1-aryl-3-pyrazolin-5-ones, leads to the formation of pyrazole-containing structures. nih.gov Similarly, tandem reactions of 3-formylchromones with aminopyrazoles can result in more complex, fused pyrazole systems. nih.gov These examples demonstrate the synthetic potential of the formyl group in the title compound to act as an electrophilic partner in condensation reactions with various nucleophilic hydrazine-based reagents to construct pyrazole rings. organic-chemistry.orgorientjchem.org

Generation of Reactive Intermediates (e.g., Ketene (B1206846) Intermediates from related phenoxyacetic acids)

Phenoxyacetic acids, structurally analogous to this compound, can serve as precursors for the in-situ generation of highly reactive ketene intermediates. researchgate.net Ketenes are compounds containing the R₂C=C=O functional group and are valuable synthons in organic chemistry, though they are often too unstable to be isolated. wikipedia.orgbaranlab.org

The generation of a ketene from a phenoxyacetic acid derivative is typically achieved by treating the acid with a dehydrating agent or by converting it to an acid chloride followed by dehydrohalogenation with a non-nucleophilic base. nih.gov For example, 2-(4-formyl-2-methoxyphenoxy)acetic acid, an isomer of the title compound, has been used to generate a "vanillinyl ketene" in situ. This reactive intermediate was then trapped with imines in a [2+2] cycloaddition reaction (the Staudinger synthesis) to produce highly functionalized β-lactams. researchgate.net This approach showcases how the acetic acid moiety can be transformed into a ketene, which then opens up a unique set of chemical transformations not accessible to the parent carboxylic acid. cardiff.ac.uk

Design and Synthesis of Structurally Modified Analogs for Structure-Activity Relationship Studies

The synthesis of structurally modified analogs is fundamental to medicinal chemistry for conducting structure-activity relationship (SAR) studies. These studies aim to understand how different parts of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds. For a molecule like this compound, analog design would involve systematic modifications of its key structural features.

Table 2: Potential Modifications for SAR Studies

| Molecular Section | Potential Modification | Rationale |

|---|---|---|

| Aromatic Ring | Vary substituent position (e.g., move formyl/methoxy (B1213986) groups) | Explore the impact of substituent orientation on target binding. |

| Introduce different substituents (e.g., -Cl, -F, -CF₃, -CH₃) | Modulate electronic properties (lipophilicity, electron-donating/withdrawing character). | |

| Acetic Acid Side Chain | Change chain length (e.g., propionic, butyric acid) | Probe the optimal distance between the aromatic ring and the acidic group. |

| Replace carboxylic acid with bioisosteres (e.g., tetrazole) | Investigate the importance of the acidic proton and its pKa. | |

| Formyl Group | Reduce to an alcohol or oxidize to a carboxylic acid | Determine the role of the aldehyde's electrophilicity and hydrogen bonding capacity. |

A common strategy for synthesizing such analogs involves modern cross-coupling reactions, like the Suzuki-Miyaura coupling. For instance, in the synthesis of a library of related compounds, 5-formyl-2-furylboronic acid was coupled with various aryl halides to create a diverse set of 2-aryl-5-formylfurans. nih.gov These intermediates were then subjected to further reactions, such as Knoevenagel condensation, to yield the final target molecules for biological evaluation. nih.gov This modular approach allows for the rapid generation of a multitude of analogs, which is essential for effective SAR exploration. semanticscholar.orgacs.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy of "2-(5-Formyl-2-methoxyphenyl)acetic acid" reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicities) provide information about neighboring protons.

In a typical analysis using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the following proton signals are observed: a singlet for the aldehyde proton at approximately 9.86 ppm, and aromatic protons at 7.79 ppm (doublet of doublets), 7.69 ppm (doublet), and 7.04 ppm (doublet). The methoxy (B1213986) group protons appear as a singlet around 3.91 ppm, and the methylene (B1212753) protons of the acetic acid group are observed as a singlet at 3.73 ppm. The carboxylic acid proton is often broad and may not be distinctly observed without specific experimental conditions.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.86 | s | CHO |

| 7.79 | dd | Ar-H |

| 7.69 | d | Ar-H |

| 7.04 | d | Ar-H |

| 3.91 | s | OCH₃ |

| 3.73 | s | CH₂ |

s = singlet, d = doublet, dd = doublet of doublets. Data obtained in CDCl₃ at 500 MHz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal in the ¹³C NMR spectrum.

In a ¹³C NMR spectrum recorded at 126 MHz in CDCl₃, the carbonyl carbon of the aldehyde group is typically found downfield at around 190.9 ppm, while the carboxylic acid carbonyl carbon appears near 175.7 ppm. The aromatic carbons resonate in the range of 110.8 to 161.8 ppm, with the carbon attached to the methoxy group appearing at the most downfield position in this range. The methoxy carbon signal is observed at approximately 55.9 ppm, and the methylene carbon of the acetic acid moiety is found at about 36.6 ppm.

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.9 | CHO |

| 175.7 | COOH |

| 161.8 | Ar-C |

| 135.0 | Ar-C |

| 130.6 | Ar-C |

| 129.8 | Ar-C |

| 124.9 | Ar-C |

| 110.8 | Ar-C |

| 55.9 | OCH₃ |

| 36.6 | CH₂ |

Data obtained in CDCl₃ at 126 MHz.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like "this compound". In negative ion mode ESI-MS, the compound is readily deprotonated at the carboxylic acid group. This results in the observation of the [M-H]⁻ ion, which corresponds to the molecular weight of the compound minus the mass of a proton. For "this compound" (molecular weight 194.17 g/mol ), the prominent peak in the negative ESI mass spectrum would be at an m/z of 193.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For "this compound", HRMS analysis using ESI in negative mode would yield a very precise m/z value for the [M-H]⁻ ion. The calculated exact mass for the deprotonated molecule, C₁₀H₉O₄⁻, is 193.0506. An experimental HRMS measurement that closely matches this calculated value provides strong evidence for the correct elemental formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for a compound like "this compound," direct analysis by GC-MS presents challenges. The presence of the polar carboxylic acid and aldehyde functional groups makes the compound non-volatile and prone to thermal degradation at the high temperatures used in the GC inlet.

To overcome these issues, derivatization is typically required to convert the polar functional groups into less polar, more volatile moieties. Common derivatization methods include silylation, which targets the acidic proton of the carboxylic acid, and methoximation, which reacts with the aldehyde group. Due to the necessity of this chemical modification step, specific GC-MS data for the underivatized "this compound" is not commonly reported in the literature. The analysis would instead be performed on a derivative of the parent compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides distinct absorption bands that confirm its structural features: the carboxylic acid, aldehyde, methoxy group, and the substituted benzene (B151609) ring.

The presence of the carboxylic acid is typically confirmed by a very broad absorption band for the O-H stretch, often observed in the range of 3300-2500 cm⁻¹. The C=O stretch of the carboxylic acid usually appears as a strong band around 1700 cm⁻¹. The aldehyde functional group presents a characteristic C=O stretching vibration, which is expected to be found in the region of 1690-1670 cm⁻¹. The C-H stretch of the aldehyde is also a key indicator, appearing between 2850 and 2750 cm⁻¹.

The methoxy group (-OCH₃) attached to the phenyl ring can be identified by its C-O stretching vibrations, typically in the 1250-1000 cm⁻¹ region. The aromatic ring itself will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

A summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Aldehyde | C=O Stretch | 1690 - 1670 |

| Aldehyde | C-H Stretch | 2850 - 2750 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether (Methoxy) | C-O Stretch | 1250 - 1000 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction and for assessing the purity of the final product. For this compound, both thin-layer chromatography and column chromatography are routinely employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reactions that produce or utilize this compound. A study involving the synthesis of a related compound, methyl 2-(5-formyl-2-methoxyphenyl)acetate, utilized TLC with dichloromethane (B109758) (CH₂Cl₂) as the mobile phase to monitor the reaction's progress. For the more polar carboxylic acid, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) is typically required to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7. The visualization of the spots on the TLC plate is often achieved under UV light (254 nm), where the aromatic nature of the compound allows for easy detection.

Column Chromatography for Purification

For the purification of this compound on a larger scale, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase while being carried through by a mobile phase. The stationary phase is typically silica (B1680970) gel. The selection of the eluent, or mobile phase, is critical for effective separation. Based on the polarity of the target compound, a gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity. For a compound with the polarity of this compound, a common eluent system would be a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being gradually increased to facilitate the elution of the more polar carboxylic acid from the column.

Elemental Analysis (e.g., CHNS)

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For this compound, with the molecular formula C₁₀H₁₀O₄, the theoretical elemental composition can be calculated.

The calculated and (when available from experimental data) found percentages of carbon and hydrogen are compared to validate the compound's identity.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 61.86 |

| Hydrogen (H) | 5.19 |

| Oxygen (O) | 32.95 |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for 2-(5-Formyl-2-methoxyphenyl)acetic acid.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's preferred shape. For a molecule with flexible groups like the acetic acid side chain and the methoxy (B1213986) group, a conformational analysis is crucial. uc.pt This involves exploring the potential energy surface by rotating these flexible bonds to identify various stable conformers and the energy barriers between them.

For instance, studies on the related compound 5-acetic acid hydantoin, which also features a flexible acetic acid group, have identified multiple conformers through DFT calculations at the B3LYP/6-311++G(d,p) level of theory. uc.pt A similar analysis for this compound would likely reveal several low-energy conformers, differing in the orientation of the carboxylic acid and methoxy groups relative to the benzene (B151609) ring. The most stable conformer would be determined by a combination of steric and electronic effects, such as the potential for intramolecular hydrogen bonding.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov

Table 1: Illustrative Frontier Orbital Energies for a Substituted Phenylacetic Acid Derivative (Calculated via DFT)

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 |

| HOMO | -6.0 |

| HOMO-LUMO Gap | 4.5 |

Note: This table is illustrative and based on typical values for similar aromatic carboxylic acids. Actual values for this compound would require specific DFT calculations.

Charge Density and Reactivity Indices

The distribution of electron density within the molecule, which can be calculated using DFT, reveals the location of electron-rich and electron-poor regions. This information is visualized through Molecular Electrostatic Potential (MEP) maps, where red areas indicate negative potential (nucleophilic sites) and blue areas indicate positive potential (electrophilic sites). For this compound, the oxygen atoms of the formyl and carboxyl groups would be regions of high negative potential, while the hydrogen of the carboxylic acid would be a site of high positive potential.

From the charge density, various reactivity indices can be derived. These indices, such as Fukui functions, help to predict the most likely sites for nucleophilic, electrophilic, and radical attack, thus providing a quantitative measure of local reactivity.

Prediction of Spectroscopic Data (e.g., Computed FTIR, UV-Vis)

DFT methods can simulate the vibrational and electronic spectra of molecules. By calculating the vibrational frequencies, a theoretical Fourier-Transform Infrared (FTIR) spectrum can be generated. Comparing this computed spectrum with experimental data helps in the assignment of vibrational modes to specific functional groups. For this compound, characteristic peaks for the C=O stretches of the aldehyde and carboxylic acid, the O-H stretch, and the C-O stretches of the ether and acid would be predicted.

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis). physchemres.org This method calculates the energies of electronic transitions from the ground state to various excited states. The resulting simulated spectrum, showing absorption maxima (λmax), can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions within the molecule. physchemres.org

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3064 | 3060 |

| Carbonyl (C=O) stretch | 1631 | 1635 |

| C-N stretch | 1085 | 1088 |

Note: Data adapted from a study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone to illustrate the correlation between predicted and experimental data. physchemres.org

Molecular Docking Simulations (Applicable to related functionalized compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. While specific docking studies on this compound are not widely reported, research on related functionalized compounds demonstrates the utility of this approach.

For example, a study involving 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a derivative of the structurally related vanillin (B372448), used molecular docking to predict its binding affinity to the cyclooxygenase-2 (COX-2) enzyme. fip.org The results indicated that the modified compound had a more favorable binding energy compared to its precursor, suggesting potentially enhanced anti-inflammatory activity. fip.org This type of simulation could be applied to this compound and its derivatives to explore their potential as inhibitors for various enzymatic targets, guiding the design of new therapeutic agents.

Mechanistic Studies and Reaction Pathway Predictions

Computational chemistry can be employed to elucidate reaction mechanisms and predict the most likely pathways for chemical transformations. This involves mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies.

The synthesis of various heterocyclic compounds utilizes intermediates derived from substituted phenylacetic acids. For instance, the synthesis of certain β-lactams involves the in-situ generation of a ketene (B1206846) from an aryloxyacetic acid precursor, which then undergoes a cycloaddition reaction. researchgate.net A study on the synthesis of a 5-APB metabolite involved the Rieche formylation of a 2-methoxyphenylacetate derivative to produce methyl 2-(5-formyl-2-methoxyphenyl)acetate, a direct precursor to the title compound. unl.pt

Theoretical studies could model these reaction steps, providing detailed insights into the transition state geometries and the electronic factors that govern the reaction's feasibility and stereoselectivity. By calculating the energy barriers for different potential pathways, computational models can predict the major products and optimize reaction conditions, complementing experimental synthetic efforts.

Applications in Advanced Organic Synthesis and Chemical Research

Utilization as a Key Intermediate in Target-Oriented Synthesis

Target-oriented synthesis aims to create complex molecules with specific functions. 2-(5-Formyl-2-methoxyphenyl)acetic acid serves as a valuable starting material or intermediate in the construction of such elaborate molecular architectures.

The identification and synthesis of drug metabolites are crucial for forensic and toxicological analysis. These metabolites often serve as biomarkers to confirm exposure to a parent compound. The synthesis of these biomarkers is a key area of research. For instance, a known metabolite of the novel psychoactive substance 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) is 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid. unl.pt The synthesis of this metabolite has been achieved starting from 2-hydroxyphenylacetic acid, involving key steps such as methylation, formylation, an Aldol-type condensation, reduction, and hydrolysis. unl.pt

Given its structural similarity, this compound is a highly relevant precursor for synthesizing metabolites of methoxy-substituted psychoactive substances. The formyl group allows for the introduction of side chains via reactions like the Henry or Wittig reaction, while the acetic acid moiety provides a handle for further functionalization or can represent the final oxidized state of an ethyl or vinyl group on the parent drug.

Table 1: Synthetic Steps in Biomarker Synthesis

| Step | Reaction Type | Reagents & Conditions | Purpose |

| 1 | Methylation | - | To introduce the methoxy (B1213986) group present in the target compound. |

| 2 | Formylation | Rieche formylation | To introduce the aldehyde (formyl) group. unl.pt |

| 3 | Condensation | Aldol-type condensation | To build the carbon skeleton of the side chain. unl.pt |

| 4 | Reduction | - | To convert intermediate functional groups to the desired state. unl.pt |

| 5 | Hydrolysis | - | To deprotect or reveal the final functional groups. unl.pt |

Phenanthro[9,10-d]imidazole is a privileged scaffold in medicinal chemistry and materials science, with derivatives showing potential as fluorescent probes and multifunctional agents for conditions like Alzheimer's disease. nih.govnih.gov The synthesis of this heterocyclic system, often accomplished through the Debus-Radziszewski reaction, typically involves the condensation of a 1,2-dicarbonyl compound (like phenanthrenequinone), an aldehyde, an amine, and an ammonia (B1221849) source. nih.gov

The aldehyde component is crucial for determining the substituent at the 2-position of the imidazole (B134444) ring, which significantly influences the final properties of the molecule. For example, using 4-methoxybenzaldehyde (B44291) results in the formation of 2-(4-Methoxyphenyl)phenanthro[9,10-d]imidazole. doaj.org By analogy, this compound could be employed as the aldehyde component in this reaction. This would lead to the synthesis of novel phenanthro[9,10-d]imidazole derivatives bearing a 2-methoxyphenylacetic acid moiety at the 2-position. This functional group offers a site for further chemical modification, such as amide bond formation, which could be used to attach these complex scaffolds to other molecules or surfaces.

Azetidinones, also known as β-lactams, are a core structural feature of many important antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most versatile methods for preparing these four-membered rings. mdpi.com Acetic acid derivatives, such as this compound, can be converted into the corresponding acyl chlorides and subsequently treated with a base to generate highly reactive ketenes in situ.

The resulting ketene, bearing the 5-formyl-2-methoxyphenyl substituent, could then be reacted with a variety of imines to produce a library of novel β-lactams. The formyl group on the resulting azetidinone would remain available for subsequent transformations, allowing for the creation of highly functionalized and structurally diverse molecules. Furthermore, the aldehyde and carboxylic acid groups on the parent molecule provide dual reaction sites for constructing other heterocyclic systems through condensation and cyclization reactions.

Potential Contributions to Functional Materials Research

Functional materials are designed to possess specific properties for applications in electronics, optics, and other advanced technologies. The tailored structure of this compound makes it an intriguing candidate as a building block for such materials.

Organic optoelectronic materials are sought after for their processability and tunable properties. rsc.org Azomethines, or Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N) and are known to exhibit a range of useful electronic and biological properties. A series of azomethine derivatives has been successfully synthesized by reacting 2-formylphenoxyacetic acid, a close structural analog of this compound, with various aromatic amines. nih.gov

This condensation reaction readily forms the C=N linkage. Applying this methodology to this compound would yield a series of azomethines with a preserved carboxylic acid moiety and a methoxy-substituted phenyl ring. The electronic properties of these materials could be fine-tuned by varying the aromatic amine used in the synthesis, potentially leading to new materials for applications in organic electronics.

Table 2: Synthesis of Azomethine Derivatives

| Starting Material | Reactant | Product Type | Key Functional Group Formed | Potential Application |

| 2-Formylphenoxyacetic acid nih.gov | Aromatic Amines | Azomethine Derivatives | C=N (Imine/Schiff Base) | Antibacterial Agents nih.gov |

| This compound | Aromatic Amines | Substituted Azomethines | C=N (Imine/Schiff Base) | Optoelectronic Materials |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for technologies like optical switching and frequency conversion. nih.gov A common design strategy for second-order NLO chromophores is to create a "push-pull" system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated bridge. psu.edu

Formyl-substituted oligothiophenes serve as excellent examples of this principle. The formyl group (CHO) acts as the electron acceptor, while the thiophene (B33073) rings form the conjugated system. These precursors can be reacted with strong acceptors, like derivatives of thiobarbituric acid, to create powerful push-pull molecules with significant NLO properties. scientific.net The efficiency of these materials often increases with the length of the conjugated system. psu.eduresearchgate.net

By analogy, this compound contains the necessary components to act as a precursor in NLO material synthesis. The formyl group is a potent electron acceptor, and the methoxy group is an electron donor. The phenyl ring provides a basic π-conjugated system. This inherent push-pull character could be enhanced by chemically extending the conjugation or by reacting the formyl group with other components to create more complex NLO-active molecules. scientific.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Formyl-2-methoxyphenyl)acetic acid, and how can reaction conditions be optimized?

- Synthetic Routes :

- Friedel-Crafts Acylation : A plausible method involves introducing the formyl group via formylation of 2-methoxyphenylacetic acid derivatives. For example, using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 5-position of the aromatic ring .

- Hydrolysis of Nitriles : Analogous to methods for similar compounds (e.g., ), hydrolysis of a nitrile intermediate (e.g., 2-(5-cyano-2-methoxyphenyl)acetic acid) under acidic conditions can yield the carboxylic acid moiety.

- Optimization :

- Temperature control (e.g., 0–5°C during formylation to minimize side reactions) .

- Catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions) .

- Purification via recrystallization or column chromatography to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the formyl proton (~9.8 ppm) and methoxy group (~3.8 ppm). Aromatic protons appear as a multiplet in the 6.5–8.0 ppm range .

- ¹³C NMR : Carboxylic acid carbon (~170 ppm), formyl carbon (~190 ppm), and methoxy carbon (~55 ppm) .

Q. How do the substituents (formyl and methoxy) influence the compound’s solubility and stability?

- Solubility :

- The polar formyl and carboxylic acid groups enhance solubility in polar solvents (e.g., DMSO, methanol). The methoxy group increases lipophilicity, enabling solubility in dichloromethane .

- Stability :

- The formyl group is prone to oxidation; storage under inert atmosphere (N₂/Ar) at –20°C is recommended .

- Methoxy groups are generally stable but may undergo demethylation under strongly acidic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in regioselectivity during formylation or substitution reactions?

- Regioselective Formylation :

- Use directing groups (e.g., methoxy at 2-position) to favor electrophilic attack at the 5-position. Computational modeling (DFT) can predict electron density distribution to guide synthesis .

- Contrasting results from bromination (e.g., shows bromine prefers the 3-position in 4-methoxyphenylacetic acid) highlight the need for substituent-specific reaction condition tuning .

- Data Validation :

- Cross-validate regiochemistry via NOESY NMR or X-ray crystallography .

Q. How can hydrogen-bonding interactions in the crystal structure inform drug design or material science applications?

- Crystal Packing Analysis :

- Carboxylic acid dimers form R₂²(8) motifs via O–H···O hydrogen bonds, as seen in related structures (e.g., ). The formyl group may participate in C–H···O interactions, stabilizing supramolecular assemblies .

- Methoxy groups influence dihedral angles (e.g., ~78° between aromatic and acetic acid planes in ), affecting molecular conformation .

- Implications :

- Hydrogen-bonding networks can guide co-crystal design for improved bioavailability .

Q. What mechanistic insights explain conflicting bioactivity data in in vitro vs. in vivo studies?

- Metabolic Stability :

- The formyl group may undergo rapid hepatic reduction to a hydroxymethyl derivative, altering activity. Compare in vitro enzymatic assays (e.g., COX-2 inhibition) with pharmacokinetic profiling in animal models .

- Prodrug Strategies :

- Esterification of the carboxylic acid (e.g., ethyl ester) can enhance membrane permeability, reconciling discrepancies between cellular and tissue-level efficacy .

Q. How can computational methods predict the compound’s reactivity in complex reaction environments?

- DFT Calculations :

- Model electrophilic aromatic substitution (EAS) to predict sites for halogenation or nitration. For example, the formyl group deactivates the ring, directing incoming electrophiles to meta/para positions relative to the methoxy group .

- MD Simulations :

- Study solvation effects on stability; polar solvents (water) may stabilize the deprotonated carboxylic acid form, altering reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.